4-Bromo-2-nitroanisole

Physical property differentiation Solid-state characterization Purity assessment

Researchers substituting positional isomers or halogen analogs of nitroanisoles in cross-coupling workflows risk regiochemical mismatch and yield loss. 4-Bromo-2-nitroanisole (CAS 33696-00-3) delivers para-bromo regiochemistry that moderates oxidative addition kinetics in Suzuki-Miyaura couplings vs. iodo analogs, suppressing byproduct formation. • Sequential orthogonality: bromo cross-coupling → nitro reduction → carbazole/indole annulation • Sharp mp 85.0-89.0 °C (high-purity grade) enables melting-point identity confirmation and HPLC purity validation • Solid physical form ensures accurate micro-scale weighing vs. liquid analogs such as 4-bromoanisole

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 33696-00-3
Cat. No. B183251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitroanisole
CAS33696-00-3
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
InChIKeyORBHQHXVVMZIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitroanisole: Identity and Procurement


4-Bromo-2-nitroanisole (CAS 33696-00-3) is a disubstituted aromatic compound belonging to the nitroanisole family, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . It features a bromine substituent at the 4-position and a nitro group at the 2-position of the anisole ring, creating a densely functionalized aromatic scaffold that serves as a versatile intermediate in pharmaceutical, agrochemical, and materials chemistry . In the competitive landscape of halogenated nitroanisoles, this compound stands alongside its positional isomer 2-bromo-4-nitroanisole (CAS 5197-28-4), its chloro analog 4-chloro-2-nitroanisole (CAS 89-21-4), and its iodo analog 4-iodo-2-nitroanisole (CAS 52692-09-8), each offering distinct physicochemical properties that critically influence synthetic route feasibility and downstream processing characteristics .

4-Bromo-2-nitroanisole Substitution Limitations


Despite sharing the same molecular formula with its positional isomer 2-bromo-4-nitroanisole and a similar functional group complement with 4-chloro-2-nitroanisole and 4-iodo-2-nitroanisole, 4-bromo-2-nitroanisole exhibits distinct physicochemical properties that preclude simple interchangeability in synthetic workflows [1]. The regiochemical positioning of the bromine atom at the 4-position (para to the methoxy group, meta to the nitro group) dictates a unique reactivity profile in cross-coupling reactions, while its specific combination of molecular weight, density, melting point, and thermal sensitivity imposes constraints on storage, handling, and workup procedures that differ materially from its close analogs [2]. Substituting this compound with a positional isomer can alter the regiochemical outcome of subsequent transformations, while halogen substitution (Br → Cl or I) can drastically change reaction rates in metal-catalyzed couplings due to well-established differences in carbon-halogen bond dissociation energies . These differences are not merely academic; they translate directly into procurement decisions where incorrect analog selection can lead to failed reactions, lower yields, or unexpected impurity profiles.

4-Bromo-2-nitroanisole: Differentiation Evidence


Melting Point Across Halogenated Nitroanisoles

4-Bromo-2-nitroanisole exhibits a lower and broader melting point range (85–100 °C) compared to its positional isomer 2-bromo-4-nitroanisole (102–106 °C) . This difference of approximately 15–20 °C is analytically significant for identity verification and purity assessment. The broader range also suggests potential batch-to-batch variation in commercial samples, which must be accounted for in procurement specifications . In contrast, 4-chloro-2-nitroanisole melts at 97–99 °C, and 4-iodo-2-nitroanisole melts at 96–98 °C .

Physical property differentiation Solid-state characterization Purity assessment

Density Comparison Among Halogenated Analogs

4-Bromo-2-nitroanisole possesses a density of 1.640 g/cm³, which is intermediate between the lighter 4-chloro-2-nitroanisole (1.366 g/cm³) and the heavier 4-iodo-2-nitroanisole (1.893 g/cm³) [1]. This 20% lower density compared to the iodo analog translates to a correspondingly lower mass per unit volume, which is relevant for large-scale procurement, shipping cost calculations, and reactor volume planning . The positional isomer 2-bromo-4-nitroanisole shares the same predicted density (1.640 g/cm³), making density alone insufficient for distinguishing these isomers .

Physical property comparison Material handling Scale-up considerations

Refrigerated Storage vs. Room Temperature

4-Bromo-2-nitroanisole is explicitly classified as heat-sensitive and requires refrigerated storage at 2–8 °C, with some suppliers recommending –20 °C for long-term preservation . In contrast, its positional isomer 2-bromo-4-nitroanisole can be stored at room temperature in a sealed, dry environment, representing a significant logistical difference for laboratories and production facilities . The chloro analog 4-chloro-2-nitroanisole and the iodo analog 4-iodo-2-nitroanisole both require refrigerated storage at 2–8 °C, similar to the target compound; however, the iodo analog additionally requires protection from light .

Storage requirements Thermal sensitivity Procurement logistics

Synthetic Pathways: Regioisomer Comparison

4-Bromo-2-nitroanisole is synthesized via direct bromination of 2-nitroanisole using bromine in glacial acetic acid, with reported yields of 87–90% . The nitro group at the 2-position directs the incoming electrophile to the 4-position (para to the methoxy group), yielding a single regiochemical outcome [1]. In contrast, 2-bromo-4-nitroanisole requires a two-step sequence: nitration of anisole to 4-nitroanisole, followed by bromination at the 2-position, with overall yields typically lower (67% reported for one reduction step) . This fundamental difference in synthetic accessibility means that 4-bromo-2-nitroanisole is generally more efficiently prepared from commercially available 2-nitroanisole than its positional isomer is from anisole.

Regioselective synthesis Bromination Synthetic route design

Solid Handling vs. Liquid Processing

4-Bromo-2-nitroanisole is consistently reported as a solid—a light yellow to yellow to green powder or crystalline solid—across all major suppliers . This contrasts with its positional isomer 2-bromo-4-nitroanisole, which TCI lists as a 'colorless to brown to dark purple clear liquid' at room temperature (melting point 102–106 °C, suggesting it may be a low-melting solid that can appear liquid under certain conditions), and with 4-bromoanisole, which is a liquid at ambient temperature (melting point 9–10 °C) . The solid physical form of 4-bromo-2-nitroanisole facilitates precise weighing, reduces spill risk during handling, and simplifies purification via recrystallization compared to liquid analogs .

Physical form comparison Solid-state properties Laboratory handling

4-Bromo-2-nitroanisole Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Intermediates

The para-bromo substituent of 4-bromo-2-nitroanisole serves as an effective leaving group in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the construction of biaryl scaffolds found in numerous drug candidates [1]. The electron-withdrawing nitro group at the ortho position activates the aryl bromide toward oxidative addition, while the methoxy group provides an additional handle for subsequent demethylation to the phenol. This compound is specifically preferred over 4-iodo-2-nitroanisole when reaction rates must be moderated to avoid byproduct formation, as aryl bromides exhibit slower oxidative addition kinetics compared to aryl iodides . The reported use of 4-bromo-2-nitroanisole in the synthesis of 2-hydroxycarbazole via Suzuki-Miyaura coupling demonstrates its practical utility in complex molecule construction [2].

Nitro Reduction to Ortho-Substituted Anilines

Selective reduction of the nitro group in 4-bromo-2-nitroanisole yields 4-bromo-2-methoxyaniline (5-bromo-2-methoxyaniline), a valuable intermediate for further functionalization [1]. This reduction can be achieved with Raney nickel under hydrogen, zinc/ammonium chloride, or iron powder in acidic conditions, with the bromine substituent retained throughout the reduction . The solid physical form of 4-bromo-2-nitroanisole (vs. the liquid 4-bromoanisole) facilitates precise weighing for small-scale reductions, and its melting point of 85–100 °C allows for straightforward purification of the reduced aniline product via recrystallization, whereas the positional isomer 2-bromo-4-nitroanisole would require different purification strategies due to its higher melting point [2].

Dual-Functionalization for Heterocycle Synthesis

The orthogonal reactivity of the bromo and nitro substituents in 4-bromo-2-nitroanisole enables sequential functionalization: the bromine can undergo palladium-catalyzed cross-coupling while the nitro group remains intact, after which the nitro group can be reduced and further derivatized, or vice versa [1]. This ordered reactivity is strategically exploited in the synthesis of carbazoles, indoles, and other nitrogen-containing heterocycles . The intermediate density (1.640 g/cm³) of 4-bromo-2-nitroanisole compared to the chloro analog (1.366 g/cm³) means that for a given reaction volume, the bromo compound provides a greater mass of starting material, potentially improving throughput in scale-up operations where reactor volume is the limiting factor [2].

Calibration and Analytical Reference Standard

The distinct melting point range of 4-bromo-2-nitroanisole (85–100 °C, with a sharp range of 85.0–89.0 °C for high-purity material) makes it a useful reference compound for calibrating melting point apparatus and validating HPLC methods for halogenated nitroaromatics [1]. Published reverse-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases have been specifically developed for the separation and quantification of 4-bromo-2-nitroanisole, providing validated analytical protocols for quality control laboratories . The compound's characteristic NMR spectrum (¹H NMR: δ 7.97, d, J=2.5 Hz; 7.00, d, J=8.9 Hz; 3.96, s, 3H) offers additional analytical handles for identity confirmation that distinguish it from its positional isomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-nitroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.